2,5-Dibromotoluene
Overview
Description
2,5-Dibromotoluene is an organic compound with the molecular formula C7H6Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is a clear, colorless to yellowish liquid with a melting point of 5-6°C and a boiling point of 135-136°C at 35 mmHg . It is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromotoluene (DBT) is Human Serum Albumin (HSA) . HSA is the most abundant protein in human plasma and has a remarkable ligand-binding capacity. It carries numerous substances including fatty acids, hormones, vitamins, and enzymes .
Mode of Action
The interaction of DBT with HSA has been studied using spectroscopic methods and density functional theory (DFT) computation . The binding of DBT with HSA has been validated using in silico methods . The global reactivity determination such as energy gap, dipole moment has been explored . The locale reactive sites of the molecule are described by applying the electrostatic potential .
Pharmacokinetics
Its physical and chemical properties such as boiling point (135-136 °c/35 mmhg), melting point (5-6 °c), and density (1815 g/mL at 25 °C) can influence its pharmacokinetic behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromotoluene can be synthesized through the bromination of toluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of compounds like 2,5-dimethoxytoluene or 2,5-diaminotoluene.
Oxidation: Formation of 2,5-dibromobenzoic acid or 2,5-dibromobenzaldehyde.
Reduction: Formation of toluene or 2,5-dibromobenzene.
Scientific Research Applications
2,5-Dibromotoluene has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dibromotoluene: Similar structure but with bromine atoms at the 2nd and 4th positions.
3,5-Dibromotoluene: Bromine atoms at the 3rd and 5th positions.
2,3-Dibromotoluene: Bromine atoms at the 2nd and 3rd positions.
Comparison: 2,5-Dibromotoluene is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromotoluenes, it offers distinct advantages in selective synthesis and specific applications in materials science and analytical chemistry.
Properties
IUPAC Name |
1,4-dibromo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZTJYRBHOKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1050389 | |
Record name | 2,5-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-59-8 | |
Record name | 2,5-Dibromotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5 Dibromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIBROMOTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,4-dibromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5 DIBROMOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAX67T68IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 2,5-Dibromotoluene?
A1: this compound is an aromatic compound with two bromine atoms attached to the toluene molecule at the 2nd and 5th positions.
- Spectroscopic Data: Density functional theory (DFT) calculations with a higher basis set were used to determine the optimized structure and vibrational assignments of this compound. [] The study also explored its global reactivity parameters, including the energy gap and dipole moment. Additionally, the resonance quality 1H and 13C NMR shifts of the molecule were calculated using the GIAO method. []
Q2: How does the structure of this compound influence its interactions with biological systems?
A: A study investigated the binding mechanism of this compound with human serum albumin (HSA) using in silico methods. [] This research helps to understand how this compound might interact with proteins and other biological molecules, offering insights for drug development targeting HSA.
Q3: How can X-ray scattering techniques be used to study polymers derived from this compound?
A: Small-angle and wide-angle X-ray investigations have been employed to study poly-o-bromostyrene, a polymer synthesized from a derivative of this compound, in benzene solution. [] By combining these techniques, researchers gained insights into both short-range and long-range order within the polymer molecule, revealing the presence of helical structures in solution.
Q4: Can this compound be used to synthesize chiral molecules?
A: Yes, a study used this compound in a Suzuki cross-coupling reaction to synthesize (+)-2,5-Bis[4’-((S)-2-methyl butyoxy)phenyl]toluene. [] This compound exhibited optical activity, demonstrating the potential of using this compound as a building block for synthesizing chiral molecules, which are significant in pharmaceuticals and other fields.
Q5: What analytical techniques are used to quantify this compound and its derivatives in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to simultaneously determine cyanide (CN) and thiocyanate (SCN) levels in human saliva. [] This method utilizes this compound as an internal standard for accurate quantification, highlighting its utility in analytical chemistry and biological sample analysis.
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